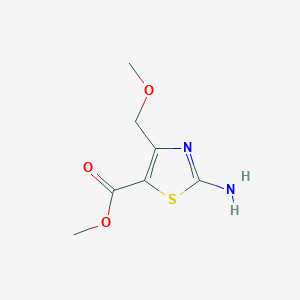

![molecular formula C8H10ClN3O2S B1327041 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1217996-23-0](/img/structure/B1327041.png)

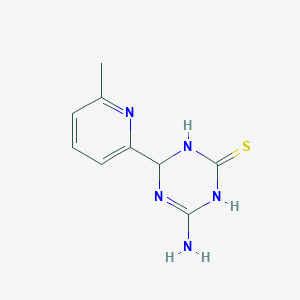

2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolidine carboxylic acids are a class of compounds that have garnered interest due to their biological activities and potential therapeutic applications. The compound "2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid" falls within this category, featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structural motif is known for its reactivity and ability to form various derivatives with potential pharmacological properties.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the condensation of cysteine with aldehydes or ketones. In a related study, substituted thiazolidine carboxylic acids were formed through the non-enzymatic condensation of cysteine with pyridoxal 5'-phosphate, an active form of vitamin B6, in human plasma . Another approach to synthesizing thiazolidine derivatives with antihyperglycemic properties involved a thia Michael addition reaction of thiosemicarbazides with maleic anhydride, followed by condensation with aldehydes . These methods highlight the versatility of thiazolidine synthesis, which can be tailored to introduce various pharmacophores and improve biological activity.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of the thiazolidine ring. This ring system can be substituted at various positions to generate a wide array of compounds with different properties. For instance, the presence of a pyrazolyl group, as seen in the compound of interest, is known to confer antihyperglycemic activity . The stereochemistry of the thiazolidine ring also plays a crucial role in the biological activity of these compounds, as demonstrated by the varying protective effects of different enantiomers against acetaminophen-induced hepatotoxicity .

Chemical Reactions Analysis

Thiazolidine carboxylic acids can undergo a range of chemical reactions, including ring opening and solvolysis, which can lead to the release of biologically active molecules such as L-cysteine . The reactivity of the thiazolidine ring allows for the exchange of hydrogen atoms with deuterium when exposed to D2O, indicating the potential for nonenzymatic ring opening . These reactions are not only important for understanding the metabolism of thiazolidine derivatives but also for designing prodrugs that can release therapeutic agents in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine carboxylic acids are influenced by their functional groups and substituents. For example, the presence of a chloro-substituted pyrazolyl group can affect the compound's lipophilicity, solubility, and stability. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been employed to quantify and characterize these compounds in biological matrices . These techniques are essential for assessing the pharmacokinetics and dynamics of thiazolidine derivatives, as well as for monitoring their levels in biological systems, such as in the case of occupational exposure to carbon disulfide .

Scientific Research Applications

Cancer Treatment Potential

One of the most significant applications of compounds related to 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is in cancer research. A study mentions the use of a similar compound, (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, as an Aurora kinase inhibitor, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Properties

Another key application area is in developing antimicrobial agents. A study by Patel et al. (2013) explored compounds with a thiazolidin-4-one base for their antimicrobial activity, indicating the potential of such compounds in creating new antibacterial and antifungal treatments (Patel, Gor, Patel, Shah, & Maninagar, 2013).

Synthesis of New Heterocyclic Systems

Compounds related to 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid have been used in synthesizing new heterocyclic systems. A study by Chaban et al. (2020) demonstrated the creation of new heterocyclic systems using ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates (Chaban, Matiichuk, & Matiychuk, 2020).

Development of New Pyrazole Derivatives

Shen et al. (2012) focused on synthesizing and characterizing new pyrazole derivatives, highlighting the diversity of chemical structures that can be obtained from these compounds and their potential applications in various fields of scientific research (Shen, Huang, Diao, & Lei, 2012).

Antifungal and Antibacterial Agents

Compounds derived from thiazolidin-4-ones have shown significant potential as antifungal and antibacterial agents. A study by Mistry et al. (2016) synthesized derivatives that exhibited excellent to good antibacterial activity, indicating their potential in pharmaceutical applications (Mistry, Desai, & Desai, 2016).

Safety And Hazards

When handling pyrazole compounds, personal protective equipment should be used. Dust formation and breathing vapours, mist, or gas should be avoided6.

Future Directions

The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives1. The many pharmacological functions of the pyrazole moiety and different synthesis techniques will be discussed1.

Please note that the information provided here is general and may not apply to “2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid”. For specific information about this compound, please consult a chemistry professional or academic literature.

properties

IUPAC Name |

2-[(4-chloropyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHDBWFNALEEOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)CN2C=C(C=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)